molecular formula C9H9FO3 B1330771 3-Fluoro-4,5-dimethoxybenzaldehyde CAS No. 71924-61-3

3-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No. B1330771
CAS RN: 71924-61-3
M. Wt: 184.16 g/mol
InChI Key: KMWSZQLJNRHQES-UHFFFAOYSA-N
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Description

3-Fluoro-4,5-dimethoxybenzaldehyde is a compound that belongs to the class of aromatic aldehydes with specific substituents on the benzene ring. While the provided papers do not directly discuss 3-Fluoro-4,5-dimethoxybenzaldehyde, they do provide insights into similar compounds which can help infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds such as 3-fluoro-4-methoxybenzaldehyde has been reported to be achieved through reactions involving 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether after basification with potassium carbonate . This suggests that a similar synthetic route could potentially be applied to 3-Fluoro-4,5-dimethoxybenzaldehyde, with modifications to protect the additional methoxy group during synthesis.

Molecular Structure Analysis

Structural transformations of similar compounds, such as 3-fluorobenzaldehyde and 3-fluoro-4-methoxybenzaldehyde, have been studied using infrared spectroscopy and quantum chemistry calculations. These studies have revealed the presence of cis and trans conformers with respect to the orientation of the aldehyde moiety and the aromatic ring substituents . It is reasonable to assume that 3-Fluoro-4,5-dimethoxybenzaldehyde may also exhibit such conformational isomerism.

Chemical Reactions Analysis

The reactivity of aromatic aldehydes has been explored in the context of fluorescence derivatization, where compounds like 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) react selectively with aromatic aldehydes to form fluorescent products . This indicates that 3-Fluoro-4,5-dimethoxybenzaldehyde could potentially participate in similar derivatization reactions, which could be useful in analytical applications such as liquid chromatography.

Physical and Chemical Properties Analysis

The physical and chemical properties of closely related compounds have been characterized through various spectroscopic techniques. For instance, vibrational spectra and theoretical calculations have provided insights into the effects of fluorine substitution on the structure and charge distribution of 3-Fluoro-4-Hydroxybenzaldehyde . By analogy, it can be inferred that the fluorine and methoxy groups in 3-Fluoro-4,5-dimethoxybenzaldehyde would influence its vibrational spectra and electronic properties.

Scientific Research Applications

Synthesis and Anticancer Activity

3-Fluoro-4,5-dimethoxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of anticancer combretastatins. These analogues retain potent cell growth inhibitory properties, demonstrating significant potential in cancer treatment research (Lawrence et al., 2003).

Biological Properties in Adrenergic Systems

Research on fluorinated norepinephrines, synthesized using related fluorodimethoxybenzaldehydes, has shown that these compounds exhibit varying degrees of beta- and alpha-adrenergic agonist properties. This demonstrates the potential of 3-Fluoro-4,5-dimethoxybenzaldehyde derivatives in the study of adrenergically responsive systems (Kirk et al., 1979).

Antioxidant Activity

Derivatives of 4-Fluorobenzaldehyde, which is structurally related to 3-Fluoro-4,5-dimethoxybenzaldehyde, have shown promising antioxidant activities. This suggests a potential avenue for the use of 3-Fluoro-4,5-dimethoxybenzaldehyde in antioxidant research (El Nezhawy et al., 2009).

Optical Studies in Metal Complexes

3,4-Dimethoxy benzaldehyde derivatives have been used in the synthesis and optical studies of metal complexes. These studies provide insights into the optical properties and potential applications of 3-Fluoro-4,5-dimethoxybenzaldehyde in materials science and photonics (Mekkey et al., 2020).

Molecular Structure and Vibrational Spectroscopy

Studies on fluorobromobenzaldehydes, which are structurally similar to 3-Fluoro-4,5-dimethoxybenzaldehyde, have provided insights into their molecular structure and vibrational properties. This is significant for understanding the physical and chemical properties of fluorinated benzaldehydes (Tursun et al., 2015).

Synthesis and Characterization in Chemistry

The synthesis and characterization of various fluorinated benzaldehydes, including those structurally related to 3-Fluoro-4,5-dimethoxybenzaldehyde, have been extensively researched. These studies are crucial for the development of new synthetic methods and understanding the properties of these compounds (Wenxian et al., 2005).

Bioconversion Using Fungal Strains

The use of fungal strains like Pleurotus ostreatus in the bioconversion of toluenes to benzaldehydes, including dimethoxybenzaldehydes, highlights the potential of biological methods in producing derivatives of 3-Fluoro-4,5-dimethoxybenzaldehyde (Chaurasia et al., 2014).

Application in Radiopharmaceuticals

Research on fluorine-18 labeled benzaldehydes, including those related to 3-Fluoro-4,5-dimethoxybenzaldehyde, has been conducted for their use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. This suggests potential medical imaging applications (Orlovskaja et al., 2016).

Safety And Hazards

The safety data sheet for 3-Fluoro-4,5-dimethoxybenzaldehyde indicates that it is hazardous . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWSZQLJNRHQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345292
Record name 3-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4,5-dimethoxybenzaldehyde

CAS RN

71924-61-3
Record name 3-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution prepared from 100 mL of DMF and 5-fluorovanillin (lit 1.0 g, 5.88 mmol). After 15 minutes, iodomethane was added, and stirring at room temperature continued for 16 hours. The reaction was terminated by the addition of water, the mixture was extracted with hexane (3×100 ML), and solvents were removed in vacuo. Purification by flash chromatography on a column of silica gel using hexane-ethyl acetate (4:1) as eluent afforded a colorless solid (1 g, 93% yield); mp 51–53° C. (Lit17 mp 52–53° C.) 1H-NMR (300 MHz, CDCl3) δ 3.94 (s, 3H), 4.05 (s, 3H), 7.24 (s, 1H), 7.26 (s, 1H), 9.82 (s, 1H).
Quantity
0 (± 1) mol
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reactant
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1 g
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reactant
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Quantity
100 mL
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GR Pettit, MD Minardi, HJ Rosenberg… - Journal of natural …, 2005 - ACS Publications
The present SAR study of combretastatin A-3 (3a) focused on replacement of the 3-hydroxyl group by a series of halogens. That approach with Z-stilbenes resulted in greatly enhanced (…
Number of citations: 66 pubs.acs.org
R Gautam, MK Gupta - J Pharm Res Sci Technol 2023; 7 … - openj.edwiserinternational.com
Over the past decade, drug resistance has become a growing problem in the treatment of infectious diseases caused by bacteria, fungi and viruses. In particular, resistance of bacterial …
Number of citations: 0 openj.edwiserinternational.com
MD Minardi - 2002 - search.proquest.com
The search for potential anticancer agents from both marine and terrestrial sources has led to an array of structurally unique and useful natural products. One prolific source has been …
Number of citations: 2 search.proquest.com

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